

A Spectroscopic Comparison of 5-Bromoindoline and Its Precursors: Indole and Indoline

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Compound of Interest

Compound Name: 5-Bromoindoline

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This guide provides an objective spectroscopic comparison of **5-Bromoindoline** with its precursors, indole and indoline. For researchers, scientists, and professionals in drug development, understanding the distinct spectroscopic characteristics of these molecules is crucial for synthesis monitoring, quality control, and structural elucidation. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and workflow visualizations.

Comparative Spectroscopic Data

The following tables present a side-by-side comparison of the key spectroscopic features of indole, indoline, and **5-Bromoindoline**. These values are compiled from various sources and may exhibit minor variations based on experimental conditions such as solvent and concentration.

Table 1: ^1H NMR Spectroscopic Data (ppm)

Comp ound	H1 (N- H)	H2	H3	H4	H5	H6	H7	Solven t
Indole	~8.1- 11.1	~6.5	~7.2	~7.6	~7.1	~7.1	~7.5	DMSO- d ₆ / CDCl ₃
Indoline	~3.6 (broad)	3.0 (t)	3.6 (t)	~7.0 (d)	~6.7 (t)	~6.9 (t)	~6.6 (d)	CDCl ₃
5- Bromoi ndoline	~3.75 (broad)	3.07 (t)	3.56 (t)	7.29 (s)	-	7.41 (dd)	6.64 (d)	CDCl ₃ [1]

Table 2: ¹³C NMR Spectroscopic Data (ppm)

Comp ound	C2	C3	C3a	C4	C5	C6	C7	C7a	Solve nt
Indole	124.2	102.1	127.9	120.8	121.9	119.8	111.1	135.7	DMSO -d ₆ [2]
Indolin e	47.3	29.9	129.9	126.9	124.5	118.4	109.6	150.5	CDCl ₃
5- Bromo indolin e	47.37	28.07	133.72	130.28	108.79	131.67	115.07	151.46	CDCl ₃ [1]

Table 3: Key IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	C-H Aromatic Stretch	C-H Aliphatic Stretch	C=C Aromatic Stretch	C-Br Stretch
Indole	~3400[3][4]	~3050-3100[3]	-	~1450-1620[3]	-
Indoline	~3350	~3050	~2840-2960	~1460-1610	-
5-Bromoindoline	~3340	~3040	~2850-2950	~1470-1600	~500-600

Table 4: UV-Visible Spectroscopic Data

Compound	λ_{max} (nm)	Key Transitions	Solvent
Indole	~270, ~280, ~288[5]	$\pi \rightarrow \pi$	Ethanol/Methanol[5]
Indoline	~240, ~290	$\pi \rightarrow \pi$	Not Specified
5-Bromoindoline	~250, ~305	$\pi \rightarrow \pi^*$	Not Specified

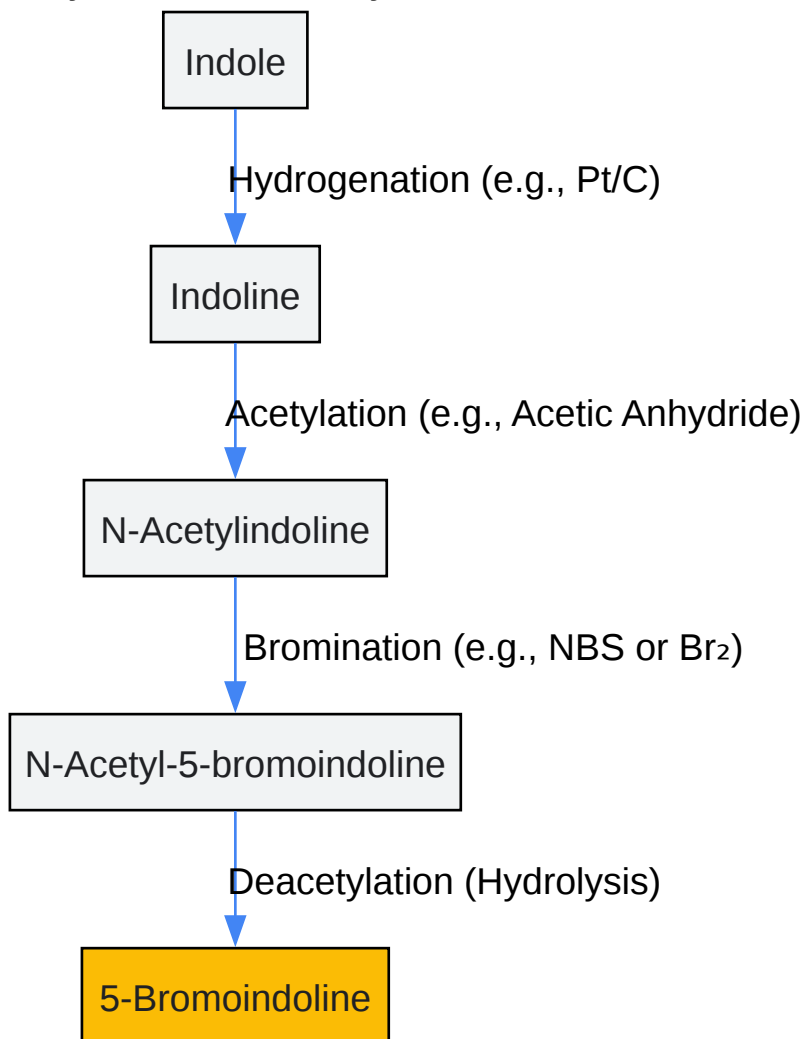
Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	Key Fragments
Indole	C ₈ H ₇ N	117.15	117 (M ⁺), 90, 89[6]
Indoline	C ₈ H ₉ N	119.17	119 (M ⁺), 118, 91
5-Bromoindoline	C ₈ H ₈ BrN	198.06	197/199 (M ⁺), 118

Synthesis and Analysis Workflows

The following diagrams illustrate the synthetic relationship between the compounds and a general workflow for their spectroscopic analysis.

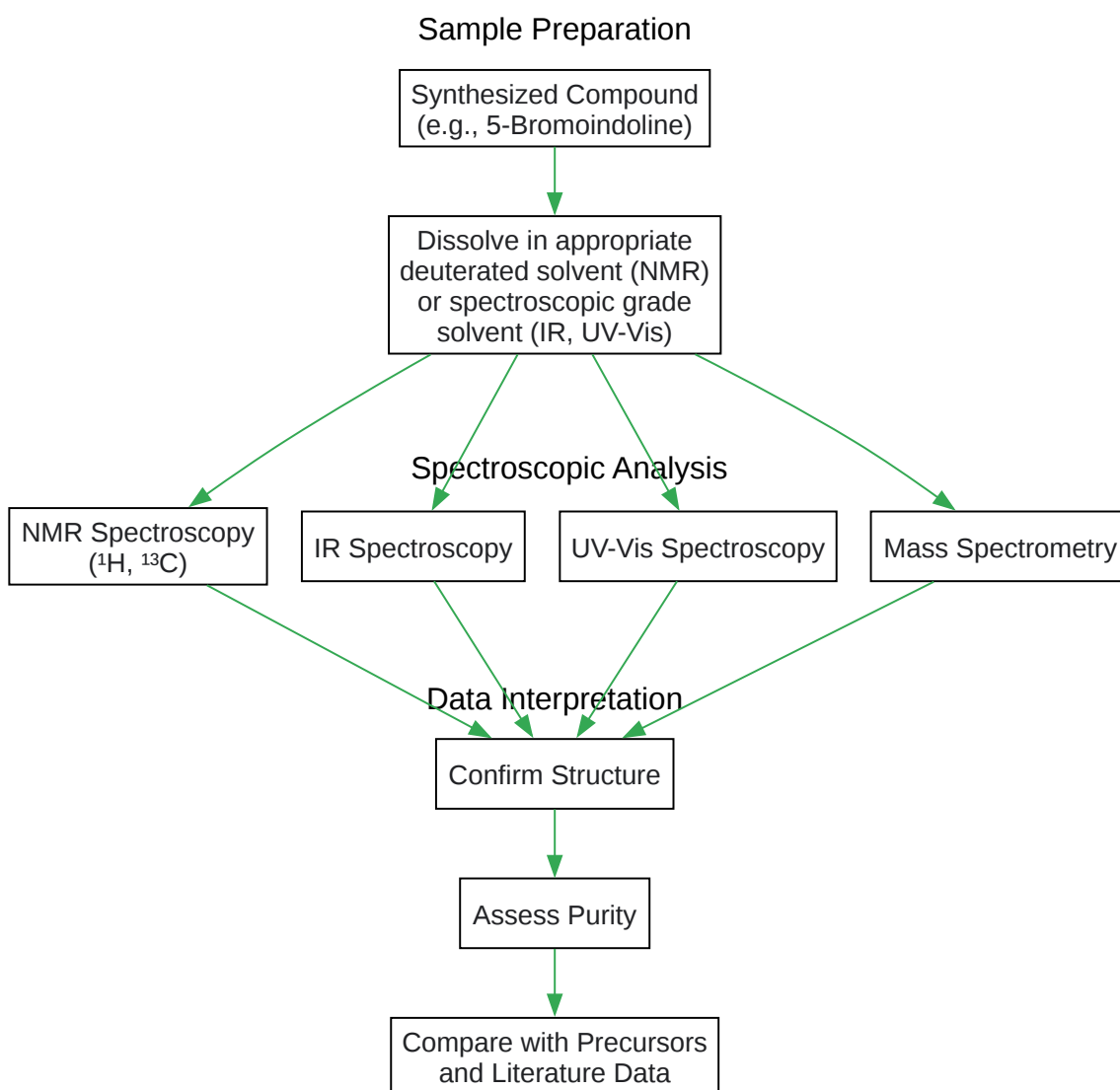
Synthetic Pathway to 5-Bromoindoline



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Synthetic pathway from Indole to **5-Bromoindoline**.

General Spectroscopic Analysis Workflow



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General workflow for spectroscopic analysis.

Experimental Protocols

The following sections provide generalized experimental methods for the synthesis of **5-Bromoindoline** and the acquisition of the spectroscopic data presented.

A common route involves the protection of the indoline nitrogen, followed by electrophilic bromination and subsequent deprotection.

- **N-Acetylation of Indoline:** Indoline is dissolved in a suitable solvent like glacial acetic acid. Acetic anhydride is added, and the mixture is heated to produce N-acetylindoline.
- **Bromination:** The resulting N-acetylindoline is dissolved in a solvent such as glacial acetic acid or a chlorinated solvent. A brominating agent, like N-Bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature (e.g., 0-10 °C) to selectively install the bromine atom at the 5-position of the benzene ring.^[7]
- **Deacetylation (Hydrolysis):** The N-acetyl-**5-bromoindoline** product is subjected to hydrolysis, typically under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH), to remove the acetyl group and yield the final **5-Bromoindoline** product.^[1] The product is then purified using techniques like recrystallization or column chromatography.
- **NMR Spectroscopy:**
 - **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
 - **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.
 - **Data Acquisition:** Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:**
 - **Sample Preparation:** For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Liquid

samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- UV-Visible Spectroscopy:
 - Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[5] Concentrations are typically in the 10^{-4} to 10^{-5} M range.[5]
 - Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
 - Data Acquisition: A baseline spectrum of the pure solvent is recorded first. The absorption spectrum of the sample is then measured over a wavelength range of approximately 200-400 nm.[5]
- Mass Spectrometry (MS):
 - Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or by direct infusion after being dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).
 - Instrumentation: Various types of mass spectrometers can be used (e.g., Quadrupole, Time-of-Flight). Electron Ionization (EI) is common for GC-MS, while ESI is used for less volatile compounds.
 - Data Acquisition: The instrument is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

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